molecular formula C9H9BrO2 B3022644 Methyl 4-bromo-2-methylbenzoate CAS No. 99548-55-7

Methyl 4-bromo-2-methylbenzoate

Cat. No. B3022644
Key on ui cas rn: 99548-55-7
M. Wt: 229.07 g/mol
InChI Key: CYEXEOXALMJXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447070B2

Procedure details

A mechanically stirred mixture of 4-bromo-2-methyl-benzoic acid methyl ester (115 g, 500 mmol), N-bromosuccinimide (90 g, 500 mmol) and AIBN (3.1 g) in acetonitrile (700 mL) was warmed over 45 minutes to a gentle reflux, and held at reflux for 21 hours. The reaction mixture was cooled to room temperature, diluted with saturated aqueous sodium bisulfite, and concentrated in vacuo. The residue was partitioned between water and 1:1 hexanes:ethyl acetate. The organic phase was washed with water, brine, and filtered through a pad of silica gel. The solvent was removed under vacuum to give an oil/solid mixture, which was digested in ether and filtered. The filtrate was chromatographed on silica gel using a hexanes-ethyl acetate gradient, eluting the product at 4:1 hexanes-ethyl acetate and providing 102 g of 4-bromo-2-bromomethyl-benzoic acid methyl ester, in 66% yield; 1H NMR (DMSO-d6) δ 3.87 (s, 3H), 4.99 (s, 2H), 7.67-7.97 (m, 3H).
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:5]=1[CH3:11].[Br:13]N1C(=O)CCC1=O>C(#N)C.S(=O)(O)[O-].[Na+].CCOCC.CC(N=NC(C#N)(C)C)(C#N)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][C:5]=1[CH2:11][Br:13] |f:3.4|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)Br)C)=O
Name
Quantity
90 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
3.1 g
Type
catalyst
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed over 45 minutes to a gentle reflux
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 21 hours
Duration
21 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and 1:1 hexanes
WASH
Type
WASH
Details
The organic phase was washed with water, brine
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give an oil/solid mixture, which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was chromatographed on silica gel using a hexanes-ethyl acetate gradient
WASH
Type
WASH
Details
eluting the product at 4:1 hexanes-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)Br)CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 102 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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